2-[(3-chloro-4-methylphenyl)sulfonyl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(3-chloro-4-methylphenyl)sulfonyl]-N-(4-methylphenyl)acetamide is an organic compound characterized by its sulfonyl and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chloro-4-methylphenyl)sulfonyl]-N-(4-methylphenyl)acetamide typically involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with 4-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chloro-4-methylphenyl)sulfonyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-chloro-4-methylphenyl)sulfonyl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a COX-2 inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-chloro-4-methylphenyl)sulfonyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, as a potential COX-2 inhibitor, it may bind to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone
- 2-(4-methylsulfonylphenyl) indole derivatives
Uniqueness
2-[(3-chloro-4-methylphenyl)sulfonyl]-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro and sulfonyl groups make it a versatile intermediate for further chemical modifications.
Properties
Molecular Formula |
C16H16ClNO3S |
---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
2-(3-chloro-4-methylphenyl)sulfonyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNO3S/c1-11-3-6-13(7-4-11)18-16(19)10-22(20,21)14-8-5-12(2)15(17)9-14/h3-9H,10H2,1-2H3,(H,18,19) |
InChI Key |
GIUDKYDHGXPJIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC(=C(C=C2)C)Cl |
Origin of Product |
United States |
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